molecular formula C18H23BO B1588415 Dimesitylborinic acid CAS No. 20631-84-9

Dimesitylborinic acid

Cat. No.: B1588415
CAS No.: 20631-84-9
M. Wt: 266.2 g/mol
InChI Key: OTYVTANMHIUXBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimesitylborinic acid, with the chemical formula [(CH₃)₃C₆H₂]₂BOH, is a boronic acid derivative. It is characterized by the presence of two mesityl groups (2,4,6-trimethylphenyl) attached to a boron atom, which is further bonded to a hydroxyl group. This compound is known for its stability and unique reactivity, making it a valuable reagent in various chemical processes.

Mechanism of Action

Target of Action

Dimesitylborinic acid is a boronic acid derivative with a unique structure

Mode of Action

The mode of action of this compound involves its interaction with its targets. The boron atom in this compound can form reversible covalent bonds with its targets, which can lead to changes in the target’s function . The exact nature of these changes would depend on the specific target and the context of the interaction.

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the pH of the environment could affect the reactivity of this compound, as boronic acids are known to undergo pH-dependent transformations . Other factors, such as temperature and the presence of other molecules, could also potentially influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimesitylborinic acid can be synthesized through the reaction of mesitylmagnesium bromide with boron trichloride, followed by hydrolysis. The reaction typically proceeds as follows:

  • Preparation of mesitylmagnesium bromide by reacting mesityl bromide with magnesium in anhydrous ether.
  • Reaction of mesitylmagnesium bromide with boron trichloride to form dimesitylboron dichloride.
  • Hydrolysis of dimesitylboron dichloride to yield this compound.

Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production may involve more efficient and scalable processes. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Dimesitylborinic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dimesitylboronic acid.

    Reduction: Reduction reactions can convert it into dimesitylborane.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Dimesitylboronic acid.

    Reduction: Dimesitylborane.

    Substitution: Various substituted dimesitylborinic derivatives depending on the reagents used.

Scientific Research Applications

Dimesitylborinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: It serves as a precursor for boron-containing compounds used in biological studies.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is employed in the development of advanced materials and catalysts for various industrial processes.

Comparison with Similar Compounds

    Dimesitylborane: Similar in structure but lacks the hydroxyl group.

    Dimesitylboronic acid: An oxidized form of dimesitylborinic acid.

    Dimesitylboron dichloride: A precursor in the synthesis of this compound.

Uniqueness: this compound is unique due to its combination of stability and reactivity. The presence of mesityl groups provides steric hindrance, protecting the boron center and making the compound less prone to unwanted side reactions. This stability, coupled with its ability to undergo various chemical transformations, makes it a versatile reagent in both academic and industrial research.

Properties

IUPAC Name

bis(2,4,6-trimethylphenyl)borinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BO/c1-11-7-13(3)17(14(4)8-11)19(20)18-15(5)9-12(2)10-16(18)6/h7-10,20H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYVTANMHIUXBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408354
Record name Dimesitylborinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20631-84-9
Record name Dimesitylborinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimesitylborinic acid
Reactant of Route 2
Dimesitylborinic acid
Reactant of Route 3
Dimesitylborinic acid
Reactant of Route 4
Dimesitylborinic acid
Reactant of Route 5
Dimesitylborinic acid
Reactant of Route 6
Dimesitylborinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.